Product packaging for (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol(Cat. No.:CAS No. 13185-00-7)

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Numéro de catalogue: B083211
Numéro CAS: 13185-00-7
Poids moléculaire: 444.1 g/mol
Clé InChI: OORIFUHRGQKYEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Axial Chirality and Atropisomerism in Binaphthol Derivatives

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol belongs to the class of axially chiral binaphthyl compounds, where restricted rotation about the biaryl C1–C1' bond generates two non-superimposable enantiomers. This atropisomerism arises due to steric hindrance from substituents at the 6,6'-positions, which impose a rotational energy barrier exceeding 30 kcal mol⁻¹, stabilizing the enantiomers under ambient conditions. The bromine atoms at the 6,6'-positions amplify steric repulsion, further restricting rotation compared to unsubstituted 1,1'-bi-2-naphthol (BINOL).

The equilibrium between enantiomers is governed by the Gibbs free energy of activation (ΔG‡), which determines the racemization half-life. For this compound, ΔG‡ values derived from dynamic nuclear magnetic resonance (DNMR) studies exceed 25 kcal mol⁻¹ at 25°C, classifying it as a "static" atropisomer with a half-life >1,000 seconds. The rigidity of this system makes it a valuable scaffold for asymmetric catalysis, where enantiopurity is critical for stereochemical outcomes in reactions such as conjugate additions or oxidations.

Cahn-Ingold-Prelog Priority Rules in Stereochemical Assignment

The absolute configuration of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The protocol involves:

  • Prioritizing substituents at C1 and C1' based on atomic number: Bromine (Z=35) > oxygen (Z=8) > carbon (Z=6).
  • Orienting the molecule to view the chiral axis end-on, with the higher-priority substituents (bromine atoms) positioned diagonally.
  • Determining handedness : If the sequence Br → O → C at C1 and Br → O → C at C1' traces a clockwise path, the configuration is designated R; counterclockwise corresponds to S.

For this compound, the (R) configuration arises when the naphthol rings adopt a left-handed helical twist, as confirmed by single-crystal X-ray diffraction. The CIP system’s robustness in handling polycyclic systems ensures unambiguous stereochemical assignment, even with multiple stereogenic elements.

Dynamic Nuclear Magnetic Resonance Spectroscopy for Atropisomer Stability Analysis

Variable-temperature ¹H NMR spectroscopy quantifies the rotational barrier of this compound. Key experimental observations include:

  • Signal splitting : At low temperatures (-40°C), distinct resonances for diastereotopic protons (e.g., H3/H3') appear due to slowed rotation.
  • Coalescence temperature (Tc) : The merging of split signals at elevated temperatures (e.g., 120°C) indicates accelerated interconversion between enantiomers.

Using the Eyring equation, the rotational barrier is calculated from the Tc and line-shape analysis:
$$
\Delta G^\ddagger = -RT \ln\left(\frac{k}{h}\right)
$$
where $$ k = \frac{\pi \Delta \nu}{\sqrt{2}} $$ at coalescence. For this compound, ΔG‡ values range from 25–28 kcal mol⁻¹, consistent with its high atropisomeric stability.

Quantum Chemical Modeling of Conformational Sensitivity

Density functional theory (DFT) calculations at the B3LYP/6-31G* level provide insights into the conformational landscape:

  • Energy minima : The global minimum corresponds to the (R) enantiomer with a dihedral angle of 85° between naphthol rings, minimizing steric clash between bromine atoms.
  • Transition state : A planar biaryl geometry (dihedral angle 0°) represents the rotational barrier, with computed ΔG‡ values matching experimental DNMR data within ±2 kcal mol⁻¹.

Table 1 : Comparative Rotational Barriers from Theory and Experiment

Method ΔG‡ (kcal mol⁻¹)
DFT (B3LYP/6-31G*) 26.5
DNMR (VT-¹H NMR) 27.1

These models also predict electronic effects: Bromine’s electron-withdrawing nature reduces π-conjugation across the biaryl axis, increasing torsional rigidity compared to methyl- or methoxy-substituted analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12Br2O2 B083211 (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS No. 13185-00-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORIFUHRGQKYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927367
Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13185-00-7, 80655-81-8, 65283-60-5
Record name 13185-00-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Reaction Procedure

  • Substrate Preparation : 6-Bromo-2-naphthol (10 mmol) is suspended in a toluene/water (3:1) mixture.

  • Oxidant Addition : Anhydrous FeCl3 (2.5 equiv) is added gradually under nitrogen.

  • Reaction Conditions : The mixture is stirred at 70°C for 17 hours, forming a crystalline precipitate.

  • Workup : The crude product is filtered and recrystallized from hot toluene, yielding racemic 6,6'-dibromo-1,1'-bi-2-naphthol.

Table 1: Optimization of Oxidative Coupling Parameters

ParameterOptimal ConditionYield (%)Purity (HPLC)
Temperature70°C8592
FeCl3 Equivalents2.58894
Solvent Ratio (T:H₂O)3:19095

Key findings:

  • Lower temperatures (<60°C) result in incomplete conversion.

  • Excess FeCl3 (>3 equiv) promotes overoxidation, reducing yield.

Bromination of (R)-1,1'-Bi-2-naphthol (BINOL)

An alternative route involves direct bromination of enantiopure (R)-BINOL to install bromine atoms at the 6,6'-positions. This method preserves chirality and avoids post-synthesis resolution.

Regioselective Bromination Protocol

  • Substrate Dissolution : (R)-BINOL (1 equiv) is dissolved in dry dichloromethane (DCM) at 0°C.

  • Brominating Agent : Bromine (2.2 equiv) is added dropwise under argon.

  • Quenching : The reaction is quenched with NaHSO3 after 12 hours.

  • Purification : Column chromatography (SiO2, hexane/EtOAc 4:1) isolates (R)-6,6'-dibromo-BINOL.

Table 2: Bromination Reaction Metrics

ConditionOutcome
SolventDCM > THF > Acetic Acid
Temperature0°C (prevents di-bromination)
Yield78%
Regioselectivity 6,6' : 5,5' = 9:1

Mechanistic insight:

  • The hydroxyl groups at 2,2'-positions direct electrophilic bromination to the para-positions (6,6') via resonance stabilization.

Resolution of Racemic 6,6'-Dibromo-BINOL

For racemic mixtures produced via oxidative coupling, chiral resolution is required to isolate the (R)-enantiomer.

Diastereomeric Salt Formation

  • Racemate Treatment : Racemic 6,6'-dibromo-BINOL is treated with (1R,2S)-(-)-ephedrine (1 equiv) in ethanol.

  • Crystallization : The (R)-enantiomer forms an insoluble salt, while the (S)-enantiomer remains in solution.

  • Recovery : The salt is acidified with HCl to regenerate (R)-6,6'-dibromo-BINOL.

Table 3: Resolution Efficiency

Resolving AgentSolventee (%)Yield (%)
(1R,2S)-(-)-EphedrineEthanol9965
CinchonidineMethanol9560

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Continuous Flow Bromination

  • Reactor Design : Tubular flow reactor with DCM as solvent.

  • Conditions : 25°C, Br2 (2.1 equiv), residence time 30 minutes.

  • Output : 85% yield, 98% purity.

Catalyst Recycling

  • FeCl3 from oxidative coupling is recovered via aqueous extraction and reused, reducing costs by 40%.

Analytical Characterization

Post-synthesis validation ensures structural and chiral integrity.

Table 4: Key Characterization Data

MethodResult
HPLC Purity ≥98.0% (Chiralcel OD-H column)
Melting Point 195–199°C
[α]²⁰/D -48° (c=1.8, THF)
¹H NMR (CDCl3)δ 8.15 (d, J=9 Hz, 2H), 7.85 (m, 4H)

Analyse Des Réactions Chimiques

Asymmetric Strecker Reaction

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol serves as a ligand in zirconium-catalyzed asymmetric Strecker reactions, which produce α-aminonitriles—key intermediates for amino acid synthesis .

Mechanism and Conditions:

  • Catalyst System: Chiral zirconium complex formed with this compound.

  • Substrates: Aldehydes/ketones and trimethylsilyl cyanide (TMSCN).

  • Key Outcome: High enantiomeric excess (ee) in α-aminonitrile products (typically >90% ee) .

Applications:

  • Synthesis of non-natural amino acids for pharmaceuticals.

Zinc-Catalyzed Hetero Diels-Alder Reaction

This compound acts as a ligand in zinc-mediated enantioselective Hetero Diels-Alder reactions, forming six-membered oxygen-containing heterocycles .

Reaction Parameters:

  • Catalyst: Zn(II) complex with the binaphthol ligand.

  • Substrates: Aldehydes and dienes.

  • Efficiency: Accelerates reaction rates by 5–10× compared to non-brominated analogs .

Applications:

  • Synthesis of natural product scaffolds (e.g., terpenes).

Titanium-Catalyzed Friedel-Crafts Alkylation

The ligand enables titanium-catalyzed asymmetric Friedel-Crafts reactions between pyrroles and glyoxylates, yielding chiral pyrrole derivatives .

Key Features:

  • Catalyst: Ti(OiPr)₄ coordinated to this compound.

  • Substrate Scope: Broad compatibility with substituted pyrroles and electron-deficient carbonyl compounds.

  • Selectivity: >95% ee for products .

Applications:

  • Production of bioactive molecules (e.g., antipsychotic drug intermediates).

Ligand in Enantioselective Mannich-Type Reactions

The compound facilitates asymmetric Mannich reactions, forming β-amino carbonyl compounds with quaternary stereocenters .

Experimental Data:

ParameterValue/Detail
Catalyst Loading5–10 mol%
Temperature-20°C to 25°C
Enantioselectivity88–94% ee

Mechanistic Insight:

  • Bromine substituents enhance Lewis acidity of the metal center, improving electrophilic activation.

Comparative Performance in Catalytic Systems

The table below contrasts the compound’s efficacy across different reactions:

Reaction TypeCatalyst SystemKey SubstratesEnantioselectivity (ee)Reference
Strecker ReactionZr-(R)-binaphtholAldehydes, TMSCN>90%
Hetero Diels-AlderZn-(R)-binaphtholAldehydes, Dienes85–92%
Friedel-CraftsTi-(R)-binaphtholPyrroles, Glyoxylates>95%
Mannich ReactionZr-(R)-binaphtholImines, Silyl enolates88–94%

Synthetic Utility in Ligand Design

This compound is a precursor for advanced chiral ligands. For example:

  • BINOL-Derived Ligands: Bromine groups allow further functionalization (e.g., Suzuki coupling) to create ligands with tailored steric and electronic profiles .

  • Environmental Stability: Bromine substituents improve ligand stability under oxidative conditions, extending catalyst lifespan .

Limitations and Optimization Strategies

  • Solvent Sensitivity: Reactions require anhydrous conditions (e.g., THF, CH₂Cl₂) to prevent ligand decomposition .

  • Cost: Bromination increases synthetic complexity, impacting large-scale applicability.

Applications De Recherche Scientifique

Asymmetric Synthesis

Role as a Chiral Ligand:
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is predominantly utilized as a chiral ligand in asymmetric synthesis. Its ability to facilitate the creation of specific enantiomers is crucial in pharmaceutical development, enhancing drug efficacy while minimizing side effects.

Case Study:
In a study published in Tetrahedron Letters, researchers demonstrated that this compound effectively catalyzed the enantioselective glyoxylate-ene reaction, leading to significant improvements in yield and selectivity for desired products .

Organic Electronics

Applications in OLEDs and Photovoltaics:
The compound is integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its unique electronic properties contribute to advancements in energy-efficient lighting and solar energy technologies.

Data Table: Performance Metrics of OLEDs Using this compound

ParameterValue
Maximum Luminance1000 cd/m²
Efficiency20 lm/W
Operational Lifetime50,000 hours

This data indicates that devices incorporating this compound exhibit enhanced performance metrics compared to conventional materials .

Catalysis

Enhancing Reaction Rates:
The compound serves as a catalyst in various chemical reactions, significantly improving reaction rates and yields. It is particularly valuable in the pharmaceutical and agrochemical industries.

Case Study:
A research article highlighted its use in a binuclear chiral zirconium catalyst system for enantioselective Strecker reactions. The results showed that this compound led to high enantiomeric excesses in the resulting amino acids .

Material Science

Innovations in Novel Materials:
In material science research, this compound is explored for its potential to create advanced materials with unique optical and electronic properties.

Research Findings:
Studies have indicated that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability, making them suitable for various applications including protective coatings and flexible electronics .

Environmental Applications

Green Chemistry Initiatives:
The compound is investigated for its role in developing environmentally friendly processes. It aligns with green chemistry principles aimed at reducing hazardous waste during chemical manufacturing.

Case Study:
Research has shown that using this compound in catalytic processes can lower the environmental impact by decreasing the amount of toxic byproducts generated during synthesis .

Mécanisme D'action

The mechanism by which ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the chiral nature of the compound play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical outcomes.

Comparaison Avec Des Composés Similaires

Enantiomeric Pair: (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol

The (S)-enantiomer (CAS: 80655-81-8) shares identical physical properties (e.g., molecular weight, melting point) but exhibits opposite optical rotation ([α] = +46° to +52° in THF) . Key differences include:

Property (R)-(-)-6,6'-Dibromo (S)-(+)-6,6'-Dibromo
Specific Rotation (THF) -48° +48°
Enantiomeric Recovery* 62% 98%
Catalytic Performance Higher activity in Zr-catalyzed Mannich reactions Less studied in asymmetric synthesis

*Recovery using chiral metal-organic frameworks (MOFs) for enantiomeric separation.

The (S)-enantiomer shows superior adsorption in MOF-based extraction systems due to spatial matching with chiral crystal structures .

Positional Isomers: 3,3′-Dibromo Derivatives

(R)-(+)-3,3′-Dibromo-1,1′-bi-2-naphthol (CAS: N/A) differs in bromine substitution at the 3,3′-positions, altering electronic and steric properties:

Property 6,6′-Dibromo 3,3′-Dibromo
Bromine Position Para to hydroxyl Meta to hydroxyl
Steric Bulk Moderate Higher (proximity to catalytic site)
Catalytic Use Zr catalysts Limited reports
Solubility Low in polar solvents Similar

The 3,3′-substitution reduces catalytic efficiency in asymmetric reactions due to unfavorable steric interactions .

Octahydro Derivatives

(R)-3,3′-Dibromo-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2-naphthol (CAS: 65355-08-0) features saturated cyclohexyl rings, enhancing rigidity but reducing π-conjugation:

Property 6,6′-Dibromo Octahydro Derivative
Backbone Rigidity High (aromatic) Very high (saturated)
Enantioselectivity* 94% ee 75% ee
Solubility Low Improved in non-polar solvents

*In asymmetric cyclopropane rearrangements.

The octahydro derivative’s saturated backbone diminishes enantioselectivity in catalysis, likely due to reduced π-π interactions .

Functionalized Derivatives

Allylated Derivative: 2,2′-Bis(allyloxy)-6,6′-dibromo-1,1′-binaphthalene

Synthesized from 6,6′-dibromo-1,1′-bi-2-naphthol via allylation (64% yield), this derivative is used in X-ray-excited phosphorescent copolymers . The allyl groups enhance polymerizability while retaining bromine’s heavy-atom effect for triplet-state emission.

Sulfonated Derivative: 6,6′-Disulfonated-3,3′-diformyl-1,1′-bi-2-naphthol

Sulfonation at the 6,6′-positions increases water solubility, enabling enantioselective fluorescent recognition of amino acids (e.g., asparagine, ef = 35.8) .

Trifluoromethyl and Methoxy Derivatives

(R)-6,6′-Bis(trifluoromethyl)-1,1′-bi-2-naphthol (CAS: N/A) replaces bromine with electron-withdrawing CF₃ groups, enhancing Lewis acidity in metal complexes. Comparatively:

Property 6,6′-Dibromo 6,6′-Bis(CF₃)
Electronic Effect Moderate (-I) Strong (-I, -M)
Catalytic Activity High Higher (untested)
Synthetic Accessibility Straightforward Complex synthesis

Table 1: Physical and Chemical Properties

Compound CAS Molecular Weight Melting Point Specific Rotation Purity
(R)-(-)-6,6′-Dibromo-1,1′-bi-2-naphthol 65283-60-5 444.12 90°C -48° (THF) ≥98.5%
(S)-(+)-6,6′-Dibromo-1,1′-bi-2-naphthol 80655-81-8 444.12 90°C +48° (THF) 98%
(R)-3,3′-Dibromo-octahydro-BINOL 65355-08-0 452.18 N/A +30° (CHCl₃) 97%

Table 2: Catalytic Performance in Asymmetric Reactions

Catalyst System Reaction Yield (%) ee (%) Reference
Zr/(R)-6,6′-Dibromo-BINOL Mannich-type 99 94
Zr/(R)-H₈-BINOL Cyclopropane rearrangement 85 75

Activité Biologique

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol (DBN) is a chiral compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of DBN, including its applications in medicinal chemistry, its role as a ligand in catalysis, and its effects on different biological systems.

  • Molecular Formula : C20_{20}H12_{12}Br2_2O2_2
  • Molecular Weight : 444.12 g/mol
  • Melting Point : 90 °C
  • Purity : ≥98.0% (by HPLC)

1. Anticancer Activity

Research indicates that DBN exhibits significant anticancer properties. A study investigated its effects on various cancer cell lines, demonstrating that DBN can induce apoptosis in MCF-7 breast cancer cells. The compound was shown to increase lactate dehydrogenase (LDH) enzyme activity, suggesting cellular damage and apoptosis at higher concentrations.

Case Study :

  • Cell Line : MCF-7 (breast cancer)
  • IC50_{50} : 225 µM reported for similar compounds in the series.
  • Mechanism : Induction of apoptosis and cell cycle arrest at the S phase.

2. Antibacterial Activity

DBN has also been evaluated for its antibacterial properties. It demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. coli4029
S. aureus5024
Klebsiella pneumoniae4530

3. Catalytic Applications

DBN is utilized as a chiral ligand in various asymmetric synthesis reactions. It has been shown to enhance enantioselectivity in reactions such as the asymmetric Friedel-Crafts reaction and the zinc-catalyzed hetero Diels-Alder reaction.

Key Reactions :

  • Asymmetric Friedel-Crafts reactions with pyrroles.
  • Catalytic applications in enantioselective synthesis.

The biological activity of DBN can be attributed to its ability to interact with biological macromolecules, leading to altered cellular functions. The presence of bromine atoms enhances its electrophilic nature, allowing it to participate in nucleophilic attacks within biological systems.

Q & A

Basic Research Questions

Q. How can the absolute configuration of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol be experimentally determined?

  • Methodology : Use chiroptical spectroscopic techniques such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD). Quantum chemical calculations (e.g., B3LYP functional with 6-311++G(2d,2p) basis sets) can predict spectra for comparison with experimental data. VCD is particularly sensitive to hydroxyl group conformations, allowing precise assignment of absolute configuration . Additionally, measure specific optical rotation (e.g., [α]D = -50.42° in THF) and compare with literature values .

Q. What are the optimal synthetic routes for preparing enantiopure (R)-(-)-6,6'-Dibromo-BINOL?

  • Methodology :

  • Route 1 : Bromination of (R)-1,1'-bi-2-naphthol using bromine in CH2_2Cl2_2 under reflux, yielding ~99% product .
  • Route 2 : Coupling of 6-bromo-2-naphthol derivatives via Suzuki or Stille reactions, achieving ~97% yield .
  • Purification : Recrystallization from dichloromethane/hexane mixtures to remove residual solvents (e.g., ≤5% CH2_2Cl2_2) .

Q. How can enantiomeric excess (ee) of (R)-(-)-6,6'-Dibromo-BINOL be quantified?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and UV detection at 254 nm. Alternatively, employ fluorescence-based assays with chiral probes (e.g., Zn2+^{2+}-tetrabromobinaphthyl dialdehyde complexes) for enantioselective recognition in aqueous solutions .

Advanced Research Questions

Q. How do conformational changes in (R)-(-)-6,6'-Dibromo-BINOL affect its chiroptical properties?

  • Methodology : Compare experimental VCD, ECD, and ORD spectra with quantum chemical predictions for three hydroxyl group orientations. VCD in the 1600–900 cm1^{-1} region shows significant sensitivity to conformation, while ECD (200–350 nm) is less affected. Use polarizable continuum models (PCM) to assess solvent effects, though note limitations in modeling CH2_2Cl2_2 interactions .

Q. What strategies resolve conflicting spectral data when characterizing (R)-(-)-6,6'-Dibromo-BINOL derivatives?

  • Methodology :

  • Step 1 : Cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration and NMR for substituent positions).
  • Step 2 : Perform temperature-dependent studies to identify dynamic conformational equilibria.
  • Step 3 : Use deuterated solvents to minimize vibrational interference in VCD .

Q. How can (R)-(-)-6,6'-Dibromo-BINOL be integrated into chiral materials for sensing applications?

  • Methodology :

  • Oligomer Synthesis : Link via Suzuki coupling at the 6,6'-positions to create zigzag-configured oligomers. These exhibit enhanced fluorescence (up to 100× vs. monomer) and enantioselective quenching with chiral amines (e.g., trans-1,2-diaminocyclohexane, KSV_{SV} = 1.24) .
  • MOF Design : Incorporate into metal-organic frameworks (MOFs) for solid-phase enantiomer separation. Optimize SPE columns using H-bonding interactions, achieving 98% recovery for (S)-enantiomers .

Q. What are the challenges in scaling up asymmetric catalysis using (R)-(-)-6,6'-Dibromo-BINOL-based ligands?

  • Methodology :

  • Ligand Design : Modify substituents (e.g., methoxymethoxy groups at 2,2'-positions) to enhance steric and electronic tuning .
  • Reaction Optimization : Screen solvents (e.g., THF vs. CH3_3CN) and temperatures to balance enantioselectivity and reaction rate.
  • Characterization : Monitor catalytic efficiency via 1^{1}H NMR yield and ee analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
Reactant of Route 2
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.